

# Spectroscopic Profile of 3-Methylsulfolane: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methylsulfolane

Cat. No.: B1582511

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylsulfolane** (CAS No. 872-93-5), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering valuable insights into its molecular structure and properties.

## Executive Summary

**3-Methylsulfolane**, a derivative of sulfolane, is a polar aprotic solvent with potential applications in various chemical processes. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This guide summarizes the key spectroscopic data in clearly structured tables and outlines the experimental methodologies for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **3-Methylsulfolane**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 3-Methylsulfolane

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.22	Doublet	6.8	-CH <sub>3</sub>
1.8 - 2.0	Multiplet	-CH <sub>2</sub> - (C4)	
2.2 - 2.4	Multiplet	-CH- (C3)	
2.8 - 3.1	Multiplet	-CH <sub>2</sub> - (C2) & -CH <sub>2</sub> - (C5)	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 3-Methylsulfolane**

Chemical Shift ( $\delta$ ) ppm	Assignment
16.5	-CH <sub>3</sub>
30.2	C4
35.8	C3
53.9	C5
59.2	C2

**Table 3: Infrared (IR) Spectroscopic Data for 3-Methylsulfolane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970 - 2880	Strong	C-H stretch (alkane)
1460, 1420, 1380	Medium	C-H bend (alkane)
1310	Strong	S=O stretch (asymmetric)
1130	Strong	S=O stretch (symmetric)

**Table 4: Mass Spectrometry Data for 3-Methylsulfolane**

m/z	Relative Intensity (%)	Assignment
134	25	[M] <sup>+</sup> (Molecular Ion)
119	15	[M - CH <sub>3</sub> ] <sup>+</sup>
70	100	[M - SO <sub>2</sub> ] <sup>+</sup>
55	60	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
42	80	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) added as an internal standard (0 ppm). For <sup>1</sup>H NMR, the spectrum was recorded with a sufficient number of scans to ensure a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled spectrum was obtained.

### Infrared (IR) Spectroscopy

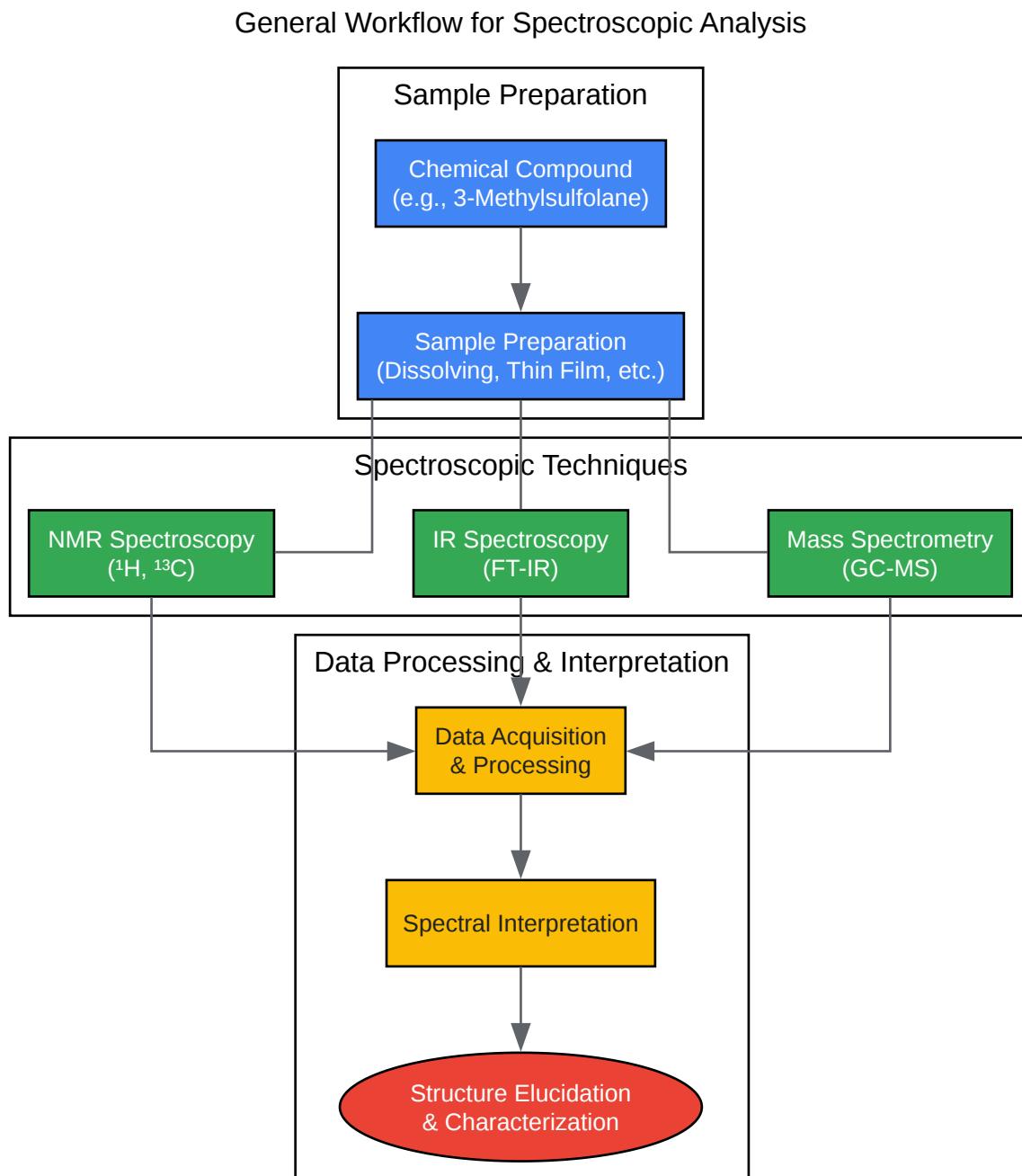
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, and the separated components were introduced into the mass spectrometer. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methylsulfolane**.



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